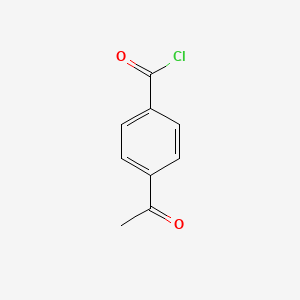

4-Acetylbenzoyl chloride

Description

Contextualizing 4-Acetylbenzoyl Chloride within Aromatic Acyl Halide Chemistry

Aromatic acyl halides, a class of organic compounds characterized by a carbonyl group bonded to a halogen and an aromatic ring, are fundamental reagents in organic synthesis. Benzoyl chloride, the simplest member of this family, is widely recognized for its utility in introducing the benzoyl group into various molecules. wikipedia.orgebi.ac.uk this compound is a derivative of benzoyl chloride, distinguished by the presence of an acetyl group at the para position of the benzene (B151609) ring. smolecule.com This substitution significantly influences the molecule's reactivity and potential applications.

The acyl chloride group is a highly reactive functional group, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles. smolecule.com This reactivity is the cornerstone of its utility in forming esters, amides, and other carbonyl derivatives. The presence of the acetyl group in this compound introduces a second reactive site, allowing for sequential or orthogonal chemical transformations. This dual reactivity makes it a more complex and versatile tool for synthetic chemists compared to simpler benzoyl chlorides.

Significance of the 4-Acetylbenzoyl Moiety in Modern Organic Synthesis and Functional Material Design

The 4-acetylbenzoyl moiety, the core structure of this compound, is of considerable interest in both organic synthesis and materials science. The acetyl group can participate in a range of reactions, including aldol (B89426) condensations, reductions to the corresponding alcohol, and various coupling reactions. smolecule.com This allows for the elaboration of the molecular framework in diverse ways.

In the realm of functional materials, the rigid aromatic core and the polar carbonyl groups of the 4-acetylbenzoyl moiety can impart desirable properties to polymers and other materials. For instance, this structural unit can contribute to thermal stability, liquid crystalline behavior, and specific photophysical properties. The ability to chemically modify both the acyl chloride and the acetyl group provides a powerful handle for fine-tuning the properties of the resulting materials. This has led to its use as an intermediate in the preparation of diaryl esters with mesomorphic (liquid crystal) properties. orgsyn.org

Historical Development and Evolution of Research on Substituted Benzoyl Chlorides

The study of substituted benzoyl chlorides has a long history, evolving from fundamental investigations of reactivity to their application in increasingly complex synthetic challenges. Early research focused on understanding the electronic effects of substituents on the reactivity of the acyl chloride group. The development of new synthetic methodologies, such as Friedel-Crafts acylation, further expanded the utility of these compounds. wikipedia.org

In recent decades, research has shifted towards the design and synthesis of substituted benzoyl chlorides with specific functionalities to meet the demands of modern chemistry. This includes the development of methods for the selective synthesis of particular isomers and the incorporation of a wide range of functional groups. The one-step synthesis of 4-substituted benzoyl chlorides, for example, represented a significant improvement over previous multi-step procedures. orgsyn.org The continued exploration of compounds like this compound reflects the ongoing quest for novel building blocks that enable the construction of molecules with tailored properties for applications in medicine, materials science, and beyond.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.60 g/mol |

| CAS Number | 31076-84-3 |

| Appearance | Not explicitly stated, but likely a solid given its melting point. |

| Melting Point | 67.4-68 °C |

| Boiling Point | 296.3 ± 23.0 °C (Predicted) |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) |

| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)Cl |

| InChI | InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 |

Table compiled from data in search results. nih.govchemsrc.comchemicalbook.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-acetylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPDKLGPANSZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539873 | |

| Record name | 4-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31076-84-3 | |

| Record name | 4-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetylbenzoyl Chloride and Its Analogues

Established Synthetic Routes from Carboxylic Acid Precursors

The most conventional and widely practiced method for synthesizing 4-acetylbenzoyl chloride involves the direct chlorination of 4-acetylbenzoic acid. This transformation is accomplished using various chlorinating agents, each with distinct characteristics regarding reactivity, byproducts, and operational simplicity. The general reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl).

Thionyl chloride (SOCl₂) is a frequently used reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.com The reaction with 4-acetylbenzoic acid proceeds to form this compound, with the advantageous byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). youtube.com This facilitates purification as the gaseous products can be easily removed from the reaction mixture. rsc.org

The reaction mechanism involves the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton. The process can be accelerated by the addition of a catalytic amount of a tertiary amine like pyridine (B92270) or a solvent such as N,N-dimethylformamide (DMF). masterorganicchemistry.comrsc.org These catalysts react with thionyl chloride to form a more reactive intermediate, which is then more susceptible to nucleophilic attack by the carboxylic acid. masterorganicchemistry.com

Phosphorus halides are also effective reagents for this transformation. Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that readily converts 4-acetylbenzoic acid to this compound. orgsyn.orggoogle.com The reaction yields phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. google.com Due to the solid nature of PCl₅ and the corrosive byproducts, this method can be less convenient than using thionyl chloride.

Phosphorus trichloride (B1173362) (PCl₃) offers an alternative with high atom efficiency, as it can theoretically convert three equivalents of the carboxylic acid per mole of PCl₃. researchgate.net A study on the chlorination of various benzoic acids using PCl₃ reported that 4-acetylbenzoic acid was converted to this compound with a 49% yield when the reaction was conducted in acetonitrile (B52724) at 80°C for 24 hours. researchgate.net A significant advantage of this method is that the primary phosphorus-containing byproduct is phosphonic acid (H₃PO₃), which is non-toxic and can be easily removed by filtration. researchgate.net

The choice of chlorinating agent for the synthesis of this compound from 4-acetylbenzoic acid depends on factors such as desired yield, purity requirements, and ease of work-up.

| Reagent | Byproducts | Advantages | Disadvantages |

| **Thionyl Chloride (SOCl₂) ** | SO₂(g), HCl(g) | Gaseous byproducts are easily removed, simplifying purification. youtube.comrsc.org The reaction can be catalyzed. masterorganicchemistry.com | Requires careful handling due to its reactivity and toxicity. |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Highly reactive and effective for a broad range of carboxylic acids. orgsyn.org | Byproduct (POCl₃) has a high boiling point, requiring distillation for removal. orgsyn.org The reagent is a moisture-sensitive solid. |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ (Phosphonic Acid) | High atom efficiency. researchgate.net The main byproduct is a non-toxic solid that is easily filtered off. researchgate.net | May require higher temperatures and longer reaction times for electron-deficient acids. researchgate.net A reported yield for this compound was moderate (49%). researchgate.net |

Contemporary Approaches to this compound Synthesis

Modern synthetic chemistry seeks milder conditions and broader substrate compatibility. For acyl chlorides, this includes methods that circumvent the isolation of carboxylic acid precursors and employ advanced catalytic systems.

A contemporary method involves the direct conversion of esters to acyl chlorides, bypassing the need for a free carboxylic acid intermediate. Research has demonstrated that tert-butyl esters are particularly susceptible to this transformation. The reaction of a tert-butyl ester with thionyl chloride (SOCl₂) at room temperature can provide the corresponding acid chloride in high yield. organic-chemistry.orgnih.gov This selectivity is notable, as other common esters like methyl, ethyl, and benzyl (B1604629) esters are generally unreactive under the same conditions. nih.gov This method is compatible with various functional groups, including the acetyl group present in the desired product's structure. organic-chemistry.org

Similarly, phosphorus trichloride (PCl₃) has been successfully used to convert a range of tert-butyl esters into acid chlorides under simple reaction conditions. researchgate.net This method tolerates various functional groups on aryl esters and proceeds in good yields. researchgate.net The proposed mechanism involves the activation of the ester by PCl₃, leading to the formation of the acid chloride.

Transition metal catalysis represents a powerful tool in modern organic synthesis, offering novel pathways for forming complex molecules. mdpi.com While direct, high-yield transition metal-catalyzed synthesis of this compound is not yet a standard established method, related strategies highlight the potential of this approach. For instance, palladium-catalyzed cross-coupling reactions are widely used to construct C-C bonds. liv.ac.uk A Suzuki reaction has been reported for the coupling of PhB(OH)₂ with 4-acetylbenzyl bromide, a structurally similar compound, using a palladium acetate (B1210297) catalyst in water. liv.ac.uk

Furthermore, transition metal-catalyzed reactions involving carbamoyl (B1232498) chlorides, which are structurally related to acyl chlorides, have been developed for a variety of transformations. rsc.org These reactions, including cross-coupling and annulation, demonstrate the principle of using transition metals to activate and functionalize acyl chloride-type moieties. rsc.org These advanced catalytic systems could potentially be adapted for novel synthetic routes to this compound or its derivatives, offering pathways with unique selectivity and functional group tolerance.

Solid-Phase Synthesis Techniques for Benzoyl Chloride Derivatives

This methodology has been extended to the solid-phase synthesis of various heterocyclic compounds. For instance, drug-like 2H-benzopyran libraries have been constructed using solid-phase techniques where functionalization is achieved by reacting resin-bound intermediates with electrophiles like acid chlorides. mdpi.com Similarly, the synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides has been accomplished on a solid support. nih.gov This approach often utilizes the well-established 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy, which relies on mild reaction conditions and an orthogonal protection scheme. nih.gov The coupling of Fmoc-protected amino acids to resins and subsequent reactions with benzoyl chloride derivatives allow for the construction of complex peptide structures. nih.govgoogle.com

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the careful control of reaction conditions.

Solvent Effects on Synthetic Yield and Selectivity

The choice of solvent can dramatically influence the outcome of chemical reactions, affecting rates, yields, and selectivity. numberanalytics.com In the context of reactions involving benzoyl chloride derivatives, solvent polarity and coordinating ability are critical factors. montana.edu For example, in palladium-catalyzed cross-coupling reactions, polar solvents like dimethylformamide (DMF) and water often lead to higher yields and selectivities compared to non-polar solvents such as toluene. numberanalytics.com This is attributed to the ability of polar solvents to stabilize charged intermediates and transition states. numberanalytics.com

The synthesis of this compound itself, typically from 4-acetylbenzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride, is also influenced by the solvent. vulcanchem.comambeed.com While some industrial processes may use an inert solvent like dichloromethane (B109758), others may proceed without a solvent. The selection is often a balance between reactant solubility, reaction rate, and ease of product isolation.

Table 1: Effect of Solvent on a Representative Palladium-Catalyzed Cross-Coupling Reaction This table illustrates the general principle of solvent effects on selectivity in a related system, as specific data for this compound synthesis was not available.

| Solvent | Selectivity (Product A : Product B) | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | >70 : 1 | montana.edu |

| THF with 0.5 equiv. Benzonitrile | 14 : 1 | montana.edu |

| Benzonitrile | 1 : 8 | montana.edu |

| Dimethyl Sulfoxide (DMSO) | Strongly favors one product | montana.edu |

| Acetonitrile (MeCN) | Preferential consumption of one reactant | montana.edu |

| Dimethylformamide (DMF) | Lower conversion and selectivity compared to MeCN | montana.edu |

Temperature and Pressure Control in Industrial-Scale Production

On an industrial scale, precise control over temperature and pressure is paramount for ensuring safety, maximizing yield, and maintaining product quality. The synthesis of acyl chlorides can be exothermic, necessitating effective heat management to prevent runaway reactions and the formation of undesirable byproducts. For instance, the Friedel-Crafts acylation, a related industrial process, requires strict temperature control (often between 0–50 °C) to favor the desired para-substituted product.

In the production of various chemicals, reactions are often conducted under controlled pressure. For example, the hydrogenation of lactides to produce propane-1,2-diol is performed at high pressures (e.g., 150 bar) and specific temperatures, with results showing that the enantiomeric purity of the product is temperature-dependent. google.com While specific industrial parameters for this compound production are proprietary, the principles of controlling temperature to manage reaction kinetics and pressure to maintain liquid phase or contain gaseous reagents are universally applicable. google.com

Atom Economy and Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly guiding the design of synthetic routes to minimize environmental impact. A key metric in this regard is atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. acs.orgjocpr.com Traditional methods for synthesizing acyl chlorides from carboxylic acids often use stoichiometric reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which generate gaseous byproducts (SO₂, HCl, CO, CO₂).

A more atom-efficient approach involves the use of phosphorus trichloride (PCl₃) as the chlorinating agent. researchgate.net This method converts various carboxylic acids to their corresponding acid chlorides in good yields, with the significant advantage that the primary byproduct is non-toxic phosphonic acid [HP(O)(OH)₂], which can be easily removed by filtration. researchgate.net This process demonstrates high atom efficiency as nearly all three chlorine atoms from PCl₃ are utilized in the chlorination. researchgate.net

The twelve principles of green chemistry advocate for practices such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. mlsu.ac.in Applying these principles to the synthesis of this compound would favor catalytic methods over stoichiometric ones and the use of renewable feedstocks and safer solvents where possible. mlsu.ac.innih.gov For example, designing a process that operates at ambient temperature and pressure would minimize energy requirements and their associated environmental and economic impacts. mlsu.ac.in

Table 2: Comparison of Chlorinating Agents for Carboxylic Acids based on Green Chemistry Principles

| Chlorinating Agent | Byproducts | Atom Economy Consideration | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Lower, generates gaseous waste. | smolecule.com |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Lower, generates gaseous waste. | ambeed.com |

| Phosphorus Trichloride (PCl₃) | Phosphonic Acid (H₃PO₃) | Higher, non-toxic and easily separable byproduct. | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 4 Acetylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for 4-Acetylbenzoyl chloride is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group. The general mechanism is a two-step process known as nucleophilic addition-elimination. wikipedia.org First, the nucleophile adds to the carbonyl group, breaking the C=O pi bond and forming a tetrahedral intermediate. wikipedia.org Subsequently, the carbonyl group reforms by eliminating the chloride ion, which is a good leaving group. wikipedia.org The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. researchgate.netukessays.com

Formation of Carboxylic Acid Derivatives

This compound serves as a versatile starting material for the synthesis of various carboxylic acid derivatives.

When this compound is treated with water, it undergoes a vigorous hydrolysis reaction to yield 4-acetylbenzoic acid and hydrogen chloride. researchgate.netresearchgate.net This reaction is a classic example of nucleophilic acyl substitution.

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism:

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the this compound. rsc.orgcdnsciencepub.com This leads to the formation of a tetrahedral intermediate where the oxygen from the water molecule is positively charged and the carbonyl oxygen is negatively charged. cdnsciencepub.com

Elimination: The carbon-oxygen double bond reforms. This is accompanied by the departure of the chloride ion (Cl⁻), a stable leaving group. rsc.orgcdnsciencepub.com

Deprotonation: The chloride ion, or another water molecule, acts as a base and removes a proton from the oxonium ion intermediate, regenerating the acid catalyst (if used) and forming the final product, 4-acetylbenzoic acid, along with hydrochloric acid. rsc.org

While acyl chlorides generally react vigorously with water, the reactivity of aromatic acyl chlorides like benzoyl chloride is somewhat moderated compared to their aliphatic counterparts. researchgate.net

This compound reacts readily with alcohols and phenols to form the corresponding esters, a process known as esterification. This reaction is generally faster and more efficient than esterification using a carboxylic acid, as it is irreversible. researchgate.netviu.ca

Reaction with Alcohols: The reaction with alcohols, such as ethanol, is typically vigorous and occurs at room temperature, producing an ester (e.g., ethyl 4-acetylbenzoate) and fumes of hydrogen chloride. viu.canih.gov The mechanism is a nucleophilic addition-elimination, analogous to hydrolysis, with the alcohol acting as the nucleophile. researchgate.netnih.gov

Reaction with Phenols: The reaction with phenols is similar but generally less vigorous than with alcohols. researchgate.net For the reaction to proceed efficiently, it often requires gentle heating and the presence of a base, such as pyridine (B92270) or sodium hydroxide. libretexts.org The base deprotonates the phenol (B47542) to form a phenoxide ion, which is a more potent nucleophile and readily attacks the carbonyl carbon. libretexts.org

The table below shows the results of uncatalyzed esterification of various alcohols with an acyl chloride, demonstrating the high efficiency of this method. nih.gov

| Entry | Alcohol Substrate | Product | Yield (%) |

| a | Benzyl (B1604629) alcohol | Benzyl acetate (B1210297) | 98 |

| b | Cyclohexanol | Cyclohexyl acetate | 96 |

| c | 1-Butanol | Butyl acetate | 95 |

| d | 2-Butanol | sec-Butyl acetate | 94 |

| e | 1-Heptanol | Heptyl acetate | 96 |

| f | 1-Octanol | Octyl acetate | 97 |

| g | 1-Decanol | Decyl acetate | 96 |

Adapted from a study on uncatalyzed esterification using acetyl chloride. nih.gov

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines provides a direct route to the synthesis of amides. This reaction, often referred to as amidation or aminolysis, is typically rapid and highly exothermic. uni.eduescholarship.org

The general mechanism is a nucleophilic addition-elimination, where the nitrogen atom of ammonia or the amine acts as the nucleophile. sciencemadness.orgresearchgate.net

Reaction with Ammonia: Produces a primary amide, in this case, 4-acetylbenzamide. sciencemadness.org

Reaction with Primary Amines: Yields an N-substituted (secondary) amide. sciencemadness.org For example, reaction with methylamine (B109427) would produce N-methyl-4-acetylbenzamide.

Reaction with Secondary Amines: Forms an N,N-disubstituted (tertiary) amide.

A key feature of this reaction is the stoichiometry. Two equivalents of the amine or ammonia are required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrogen chloride that is formed as a byproduct, preventing the protonation of the unreacted amine.

This compound can react with a carboxylic acid or, more commonly, its carboxylate salt to form a carboxylic acid anhydride (B1165640). This method is versatile as it allows for the synthesis of both symmetrical and mixed (unsymmetrical) anhydrides.

The reaction with a carboxylate salt is a straightforward nucleophilic acyl substitution where the carboxylate anion is the nucleophile. When reacting directly with a carboxylic acid, a weak non-nucleophilic base like pyridine is typically added to the reaction mixture. The pyridine neutralizes the hydrogen chloride byproduct, driving the reaction to completion.

Mechanism (with Carboxylate):

Nucleophilic Attack: The carboxylate anion attacks the carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The carbonyl double bond reforms, and the chloride ion is eliminated, yielding the acid anhydride.

Kinetic Studies of Nucleophilic Acyl Substitution

Kinetic studies of the solvolysis (reaction with the solvent) of substituted benzoyl chlorides provide quantitative insight into their reaction mechanisms and the electronic effects of substituents. The rate of nucleophilic acyl substitution is highly dependent on the electrophilicity of the carbonyl carbon.

The Hammett equation, log(k/k₀) = ρσ, is a tool used to quantify the effect of substituents on the reaction rate. researchgate.net In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the specific substituent and its position), and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. researchgate.net

For the solvolysis of benzoyl chlorides, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing substituents. This is consistent with the addition-elimination mechanism, where electron-withdrawing groups stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby lowering the activation energy of the rate-determining addition step. researchgate.net

The 4-acetyl group (-COCH₃) is a moderately strong electron-withdrawing group (σₚ = +0.50). Therefore, this compound is expected to undergo nucleophilic substitution at a significantly faster rate than unsubstituted benzoyl chloride.

The table below presents pseudo-first-order rate constants for the alcoholysis of various substituted benzoyl chlorides, illustrating the effect of substituents on reactivity.

| Substituent | Rate Constant (k) in n-propanol at 25°C (min⁻¹) |

| H (Benzoyl chloride) | 0.0321 |

| m-Methoxy | 0.0340 |

| p-Bromo | 0.0590 |

| p-Iodo | 0.0617 |

| m-Iodo | 0.1044 |

Data from a kinetic study on the alcoholysis of substituted benzoyl chlorides.

The data show that electron-withdrawing groups (like halogens) increase the reaction rate compared to the unsubstituted benzoyl chloride, which aligns with the predictions of the Hammett relationship. The mechanism for these reactions can vary from a concerted Sₙ2-like pathway to a stepwise addition-elimination pathway, and in some cases, a dissociative Sₙ1 pathway involving a benzoyl cation, depending on the substituent and the solvent's ionizing power and nucleophilicity.

Influence of Nucleophile Basicity and Steric Hindrance

The reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The rate and outcome of this reaction are significantly influenced by the properties of the attacking nucleophile, particularly its basicity and steric profile.

In general, nucleophilicity parallels basicity: stronger bases tend to be more potent nucleophiles. organic-chemistry.org For instance, amines are more basic and more nucleophilic than alcohols, and will react more readily with the acyl chloride. The reaction with primary and secondary amines is vigorous and yields N-substituted amides. lumenlearning.comlibretexts.org Typically, two equivalents of the amine are required; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium (B1175870) salt. libretexts.org

Steric hindrance, or the bulkiness of the nucleophile, plays a critical role in moderating reactivity. masterorganicchemistry.comunits.it As steric congestion around the nucleophilic atom increases, the rate of reaction decreases. libretexts.org This effect is clearly observed when comparing the reactivity of different classes of amines.

Primary Amines (RNH₂): These are relatively unhindered and react rapidly to form N-substituted amides. libretexts.org

Secondary Amines (R₂NH): These are more sterically hindered than primary amines and react more slowly, but still form N,N-disubstituted amides.

Tertiary Amines (R₃N): These amines are generally too sterically hindered to act as nucleophiles toward the acyl chloride. Furthermore, they lack a proton on the nitrogen that can be removed, and thus cannot form a stable amide product. lumenlearning.com

This interplay between basicity and steric hindrance allows for a degree of control over the acylation reaction.

Table 1: Influence of Nucleophile Type on Reaction with this compound

| Nucleophile | Class | Basicity | Steric Hindrance | Product with this compound |

|---|---|---|---|---|

| Ammonia (NH₃) | Primary | Moderate | Low | Primary Amide (4-Acetylbenzamide) |

| Ethylamine (CH₃CH₂NH₂) | Primary | High | Low | N-Substituted Amide (N-Ethyl-4-acetylbenzamide) |

| Diethylamine ((CH₃CH₂)₂NH) | Secondary | High | Medium | N,N-Disubstituted Amide (N,N-Diethyl-4-acetylbenzamide) |

| Triethylamine ((CH₃CH₂)₃N) | Tertiary | High | High | No stable amide product; acts as a non-nucleophilic base. lumenlearning.comvulcanchem.com |

Solvent Effects on Reaction Rates and Pathways

The solvent in which a reaction is conducted can have a profound effect on its rate and, in some cases, its outcome. masterorganicchemistry.com For nucleophilic acyl substitution on this compound, the solvent's primary role is to solvate the reactants and stabilize the charged intermediates and transition states.

Polar Protic Solvents (e.g., water, methanol): These solvents can engage in hydrogen bonding. While they can dissolve ionic reactants, they can also form a solvent "cage" around anionic nucleophiles, stabilizing them and thereby decreasing their reactivity and slowing the reaction rate. organic-chemistry.org In the case of this compound, protic solvents like water or alcohols can also act as nucleophiles themselves, leading to hydrolysis (forming 4-acetylbenzoic acid) or esterification, respectively. smolecule.com

Polar Aprotic Solvents (e.g., acetone, dimethylformamide): These solvents possess dipoles that allow them to solvate charged species, but they lack the ability to hydrogen bond. They are often ideal for nucleophilic substitution reactions as they can dissolve the reactants without significantly deactivating the nucleophile, often leading to faster reaction rates compared to protic solvents.

Non-Polar Solvents (e.g., hexane, dichloromethane): The choice of a non-polar solvent can influence product distribution by affecting the solubility of intermediates. For example, in some Friedel-Crafts acylations, using a non-polar solvent like carbon disulfide can cause the initial kinetic product complex to precipitate, preventing it from rearranging to the more stable thermodynamic product, which might be favored in a more polar solvent like nitrobenzene. stackexchange.com A similar principle can apply to reactions of this compound, where solvent choice can potentially mediate kinetic versus thermodynamic control. Studies have shown that solvent choice can direct the reaction of an acid chloride with a nitrogen source to yield either an amide or an imide, highlighting the power of the solvent to control reaction pathways. nih.gov

Table 2: General Solvent Effects on Nucleophilic Acyl Substitution

| Solvent Class | Example(s) | Key Characteristics | Effect on Reaction Rate |

|---|---|---|---|

| Polar Protic | Water, Methanol | Can hydrogen bond; can act as nucleophiles. | Can decrease rate by stabilizing the nucleophile. organic-chemistry.org |

| Polar Aprotic | Acetone, DMF, Acetonitrile (B52724) | Polar; cannot hydrogen bond. | Often increases rate compared to protic solvents. |

Reduction Chemistry of the Acyl Chloride Moiety

The two carbonyl groups in this compound allow for complex and selective reduction chemistry. The acyl chloride is significantly more reactive than the ketone, which forms the basis for chemoselective transformations.

Selective Reduction to 4-Acetylbenzyl Alcohol

The reduction of an acyl chloride to a primary alcohol is a standard transformation. This requires a strong reducing agent capable of delivering two hydride equivalents. Lithium aluminum hydride (LiAlH₄) is a powerful and unselective reducing agent that can accomplish this, converting the acyl chloride first to an aldehyde intermediate, which is then immediately reduced to the primary alcohol. smolecule.comchemistrysteps.com Given the high reactivity of LiAlH₄, it will typically reduce both the acyl chloride and the ketone, making the selective formation of 4-acetylbenzyl alcohol (where only the acyl chloride is reduced) challenging without specific protecting group strategies or carefully controlled conditions.

Reactions with Organometallic Reagents

Organometallic reagents, particularly Grignard reagents, are powerful carbon-based nucleophiles that react readily with the electrophilic centers of this compound.

Grignard Reactions for Tertiary Alcohol Formation

The reaction of an acyl chloride with a Grignard reagent (R-MgX) does not stop at the ketone stage. Due to the high reactivity of the Grignard reagent, two equivalents add to the acyl chloride to produce a tertiary alcohol upon acidic workup. libretexts.orgstackexchange.com

The mechanism proceeds in two distinct stages:

Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. The product of this first step is a ketone. chemistrysteps.comstackexchange.com

Nucleophilic Addition: The ketone formed in the first step is also an electrophile and is still present in the reaction mixture with the highly reactive Grignard reagent. A second equivalent of the Grignard reagent then attacks the ketone carbonyl. libretexts.org This nucleophilic addition reaction forms a magnesium alkoxide intermediate.

Protonation: An aqueous acid workup is performed to protonate the alkoxide, yielding the final tertiary alcohol product. byjus.com

Because the ketone intermediate is more reactive than the starting Grignard reagent, the reaction cannot be selectively stopped at the ketone stage. libretexts.orgstackexchange.com

Table 4: Reaction of this compound with a Grignard Reagent

| Step | Reactants | Product | Functional Group Transformation |

|---|---|---|---|

| 1 | This compound + 1 eq. CH₃MgBr | 4-Acetylacetophenone (Intermediate) | Acyl Chloride → Ketone |

| 2 | 4-Acetylacetophenone + 1 eq. CH₃MgBr | Magnesium alkoxide of 2-(4-acetylphenyl)propan-2-ol | Ketone → Alkoxide |

Aromatic Functional Group Transformations

The acetyl group in the para-position of this compound exhibits its own characteristic reactivity, which can be exploited for further molecular transformations. This ketone functionality can undergo a range of reactions typical of carbonyl compounds.

Reduction: The acetyl group can be selectively reduced. For instance, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), the ketone can be converted to a secondary alcohol, yielding 4-(1-hydroxyethyl)benzoyl chloride. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the acyl chloride functionality. smolecule.com

Oxidation: While the aromatic ring is generally stable, the acetyl group can be oxidized under specific conditions. For example, haloform reactions can convert the methyl ketone into a carboxylate group.

Reactions at the α-carbon: The α-protons of the acetyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as aldol (B89426) condensations or alkylations, allowing for the formation of new carbon-carbon bonds at the position adjacent to the carbonyl.

Protecting Group Chemistry: In multi-step syntheses, the acetyl group can be protected to prevent it from reacting while transformations are carried out on other parts of the molecule. For example, it can be converted into a ketal by reacting with a diol in the presence of an acid catalyst. This protecting group can later be removed by hydrolysis. msu.edu

The reactivity of the acetyl group is summarized in the table below:

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ | Secondary Alcohol |

| Oxidation (Haloform) | I₂ / NaOH | Carboxylate |

| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy Ketone |

| Ketalization (Protection) | Diol, Acid Catalyst | Ketal |

The substituents on the benzene (B151609) ring of this compound, namely the acetyl group and the benzoyl chloride group, have a profound influence on the reactivity of the aromatic ring in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

Both the acetyl group (-COCH₃) and the benzoyl chloride group (-COCl) are electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic attack by pulling electron density away from the ring through both inductive and resonance effects. minia.edu.egmsu.edu This makes electrophilic aromatic substitution reactions, such as nitration or halogenation, significantly slower compared to benzene. masterorganicchemistry.com

Furthermore, both groups are meta-directors for electrophilic substitution. libretexts.org When an electrophile attacks the ring, the intermediate carbocation (arenium ion) is most stable when the positive charge is not placed on the carbon atom bearing the electron-withdrawing group. libretexts.orghu.edu.jo The resonance structures for ortho and para attack are destabilized, making meta-substitution the favored pathway. libretexts.org

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the presence of strong electron-withdrawing groups like the acetyl and benzoyl chloride moieties activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). numberanalytics.commasterorganicchemistry.com These groups help to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in SNAr reactions. numberanalytics.compressbooks.pubwikipedia.org For a reaction to occur, there must be a good leaving group on the ring, which in this case is the chloride of the acyl chloride group. However, SNAr reactions typically require the electron-withdrawing groups to be positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub In this compound, the acetyl group is para to the carbon bearing the benzoyl chloride group, which could potentially facilitate SNAr at that position under the right conditions with a strong nucleophile, though the primary reactivity is at the acyl chloride itself.

The directing effects of the substituents are summarized below:

| Reaction Type | Substituent Effect | Directing Influence |

| Electrophilic Aromatic Substitution | Deactivating | meta |

| Nucleophilic Aromatic Substitution | Activating | ortho, para |

Mechanistic Investigations of Complex Reactions

The mechanisms of reactions involving acyl chlorides, including this compound, are often more complex than simple one-step processes. Computational studies and kinetic analyses have provided deep insights into the transition states of these reactions.

For nucleophilic acyl substitution, the reaction is generally considered to proceed through a two-step addition-elimination mechanism involving a tetrahedral intermediate. libretexts.orgwikipedia.org However, depending on the specific reactants and conditions, the mechanism can vary. Some computational studies suggest that for certain reactions, a concerted SN2-like mechanism might be at play, or that the reaction could even proceed via an SN1 pathway in highly polar solvents. wikipedia.org

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), allows for the calculation of the energy barriers for different potential reaction pathways. acs.org For instance, in reactions with organometallic reagents, the transition state may involve complexation of the metal ion with the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack. libretexts.org In catalyzed reactions, such as the Friedel-Crafts acylation, the transition state involves the interaction of the acyl chloride with the Lewis acid catalyst to form a highly reactive electrophile. researchgate.net

In many reactions of acyl chlorides, particularly in the presence of a strong Lewis acid like aluminum chloride (AlCl₃), the formation of an acylium ion (R-C≡O⁺) is a key mechanistic step. allen.incoaching-center.indocsity.com The acylium ion is a potent electrophile and is believed to be the reactive species in Friedel-Crafts acylation reactions. sigmaaldrich.com It is a resonance-stabilized cation. docsity.com

The formation and behavior of these acylium ions can be studied using various spectroscopic techniques and computational methods. The existence of acylium ions as discrete intermediates is supported by their observation in superacid media.

In the context of nucleophilic substitution reactions, the concept of ion pairs can be crucial for understanding the reaction mechanism and stereochemical outcome. youtube.com After the leaving group departs, it can remain in close proximity to the newly formed cation, forming a contact ion pair or an intimate ion pair. youtube.commdpi.com This ion pair can then either be attacked by a nucleophile, or the ions can diffuse apart to form a solvent-separated ion pair. mdpi.comuniversiteitleiden.nl The nature of the ion pair can influence the reactivity and selectivity of the subsequent steps. For instance, in a chiral system, the presence of an intimate ion pair can shield one face of the carbocation, leading to a preference for attack from the opposite side. youtube.com While this compound itself is achiral, understanding ion pair dynamics is fundamental to predicting the outcomes of similar reactions with more complex substrates.

Role of Catalysis in Enhancing Reactivity and Selectivity

The reactivity of the acyl chloride functional group in this compound can be significantly enhanced and directed through the use of various catalysts. Catalysis plays a pivotal role in accelerating reaction rates and controlling selectivity, leading to higher yields of desired products under milder conditions. The primary catalytic strategies involve the use of Lewis acids, solid acid catalysts, and transition metal complexes, each influencing the reaction mechanism in a distinct manner.

Lewis Acid Catalysis in Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone reaction for this compound, enabling the introduction of the 4-acetylbenzoyl group onto an aromatic ring. The reaction's efficiency is critically dependent on the use of a Lewis acid catalyst. sigmaaldrich.com The primary function of the Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is to coordinate with the chlorine atom of the acyl chloride. sigmaaldrich.comwikipedia.org This coordination polarizes the carbon-chlorine bond, facilitating its cleavage and leading to the formation of a highly electrophilic acylium ion. sigmaaldrich.com This resonance-stabilized cation is a much more potent electrophile than the parent acyl chloride, dramatically increasing the rate of electrophilic aromatic substitution. sigmaaldrich.com

The general mechanism involves the formation of a complex between the Lewis acid and the acyl chloride, which then generates the acylium ion. This electrophile is then attacked by the electron-rich aromatic substrate to form the desired aryl ketone. sigmaaldrich.com

Research Findings: Studies on Friedel-Crafts acylation have explored various Lewis acids to optimize ketone synthesis. For instance, bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) has been identified as a highly active, water-stable catalyst for the acylation of both activated and deactivated benzenes. researchgate.net Similarly, ferric chloride has been used in catalytic amounts (1-5 mol%) for the acylation of reactive aromatic compounds, proving particularly useful for synthesizing pharmacologically relevant ketones that are not accessible with traditional catalysts like AlCl₃ or SnCl₄. researchgate.net The choice of catalyst can also influence regioselectivity, often favoring the formation of the para-substituted product due to steric hindrance. wikipedia.org

| Catalyst Type | Example(s) | Role in Reaction | Typical Substrates | Outcome |

| Traditional Lewis Acids | AlCl₃, FeCl₃, SnCl₄, BF₃ | Formation of highly reactive acylium ion intermediate. sigmaaldrich.comwikipedia.org | Arenes (e.g., Benzene, Toluene) | Accelerates electrophilic aromatic substitution to form aryl ketones. sigmaaldrich.com |

| Water-Stable Lewis Acids | Bi(OTf)₃, Hf(OTf)₄ | Catalyzes acylation with high efficiency, even for deactivated rings. researchgate.net | Activated and deactivated benzenes (e.g., Fluorobenzene). researchgate.net | High yields of corresponding aromatic ketones. researchgate.net |

| Brønsted Acids | Trifluoromethanesulfonic acid (CF₃SO₃H) | Acts as a catalyst (~1%) for acylations with acyl chlorides. uni-stuttgart.de | Benzene, Toluene, Chlorobenzene (B131634) | Forms aromatic ketones; yields and isomer ratios vary with substrate. uni-stuttgart.de |

Heterogeneous Catalysis with Solid Acids

To overcome the environmental and practical issues associated with homogeneous Lewis acids (e.g., corrosion, difficult separation, large waste streams), solid acid catalysts, particularly zeolites, have been extensively investigated. mdpi.comrsc.org Zeolites like H-Beta and H-Y possess both Brønsted and Lewis acid sites within their porous structures, which can catalyze acylation reactions. iitm.ac.inresearchgate.net

The key advantages of using zeolites include ease of separation from the reaction mixture, reusability, and shape-selectivity. rsc.orgresearchgate.net The confined environment within the zeolite pores can influence the regioselectivity of the acylation, often favoring the less bulky para-isomer.

Research Findings: Research on the acylation of aromatic compounds like anisole (B1667542) and m-xylene (B151644) with benzoyl chloride has demonstrated the effectiveness of zeolite catalysts. In one study, HBEA zeolite derived from coal fly ash showed high conversion of benzoyl chloride (up to 83%) and excellent selectivity (93–96%) towards the para-substituted product, 4-methoxyacetophenone. nih.gov The strong acid sites and well-defined porosity of the zeolite were credited with enhancing diffusion and catalytic performance. nih.gov In another study, iron oxide supported on HY zeolite (Fe₂O₃/HY) was shown to be a highly efficient and reusable catalyst for the acylation of m-xylene with benzoyl chloride, achieving 99.5% conversion and 94.5% selectivity. rsc.org The activity was linked to an increase in Lewis acidic sites provided by the supported iron oxide. rsc.org

| Catalyst System | Substrate(s) | Key Findings & Conditions | Yield/Selectivity | Reference(s) |

| HBEA Zeolite | Anisole + Benzoyl Chloride | Reaction at 120°C. Catalyst's high surface area and strong acid sites enhance conversion and selectivity. | 83% conversion; 93-96% selectivity to p-isomer. | nih.gov |

| Fe₂O₃/HY Zeolite | m-Xylene + Benzoyl Chloride | Optimized conditions: 110°C. Enhanced Lewis acidity improves catalytic performance. Catalyst is reusable for up to five runs. | 94.1% yield of 2,4-dimethylphenylacetophenone. | rsc.org |

| H-Beta Zeolite | Veratrole + Propionyl Chloride | SiO₂/Al₂O₃ ratio influences activity. Lewis acid sites are more effective than Brønsted sites. | High conversion and selectivity to 3,4-dimethoxypropiophenone. | iitm.ac.in |

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond Friedel-Crafts reactions, this compound can participate in various transition metal-catalyzed cross-coupling reactions. These methods offer powerful alternatives for forming carbon-carbon and carbon-heteroatom bonds with high chemoselectivity, often tolerating functional groups that are incompatible with Lewis acids. organic-chemistry.org

Palladium Catalysis: Palladium complexes are versatile catalysts for coupling acyl chlorides with organometallic reagents (e.g., organostannanes in Stille coupling) or terminal alkynes (Sonogashira coupling). organic-chemistry.orgrsc.org A significant advantage is the ability to perform these reactions chemoselectively. For example, a palladium catalyst can selectively activate the acyl chloride group for coupling while leaving other functionalities, such as aryl halides on the same molecule, untouched. organic-chemistry.org This high selectivity is crucial for complex molecule synthesis. Research has shown that catalysts based on bulky, electron-rich phosphine (B1218219) ligands are particularly effective for the coupling of aryl chlorides. nih.gov

Copper Catalysis: Copper catalysts offer a cost-effective and efficient alternative for various transformations. Recent studies have demonstrated copper-catalyzed borylation of acyl chlorides using diboron (B99234) reagents to form valuable acylboron compounds under mild, room-temperature conditions. semanticscholar.org This method tolerates a wide array of functional groups, including halides, which allows for subsequent derivatization. semanticscholar.org Copper catalysts are also employed in amination reactions of aryl chlorides and in annulation reactions to synthesize complex heterocyclic structures like α,β-unsaturated-γ-lactams. nih.govorganic-chemistry.org

| Metal Catalyst | Reaction Type | Key Features | Potential Product from this compound | Reference(s) |

| Palladium | Stille Cross-Coupling | Chemoselective coupling with organostannanes. Tolerates aryl halides. | Ketones | organic-chemistry.org |

| Palladium | Carbonylative Sonogashira Coupling | Coupling with terminal acetylenes under CO atmosphere. | 1,4-diaryl-3-butyn-2-ones | rsc.org |

| Copper | Borylation | Reaction with diboron reagents (e.g., B₂pin₂) at room temperature. | Acylboron compounds | semanticscholar.org |

| Copper | [4+1] Annulation | Visible-light-induced reaction with acrylamides. | α,β-Unsaturated-γ-lactams | organic-chemistry.org |

Advanced Applications of 4 Acetylbenzoyl Chloride in Chemical Synthesis

Building Blocks for Complex Organic Molecules

The dual functionality of 4-acetylbenzoyl chloride makes it an important precursor in the synthesis of intricate molecular architectures for the pharmaceutical and agrochemical industries. smolecule.comcymitquimica.com

This compound is a crucial reagent for creating pharmaceutical intermediates. smolecule.com The acyl chloride group readily reacts with nucleophiles like amines to form stable amide bonds, a fundamental linkage in many drug molecules. smolecule.com A notable application is in the synthesis of prodrugs, where it acts as a linker to attach a drug molecule to a carrier. For instance, it has been used to esterify the hydroxyl group on active pharmaceutical ingredients, introducing a carbonyl group that can then be further derivatized. researchgate.net

One specific example is the synthesis of 4'-Piperazinoacetophenone. This compound, which is an intermediate in the development of drugs targeting the central nervous system, can be synthesized through the reaction of piperazine (B1678402) with this compound.

| Precursor | Reagent | Product (Pharmaceutical Intermediate) | Reaction Type |

| This compound | Piperazine | 4'-Piperazinoacetophenone | Nucleophilic Acyl Substitution |

This table illustrates the role of this compound as a direct precursor in the synthesis of a known pharmaceutical intermediate.

In agrochemical science, this compound serves as a valuable intermediate for the development of new pesticides and herbicides. smolecule.comontosight.ai Its structure is incorporated into molecules designed to have specific biological activities. Substituted benzoyl chlorides are known building blocks for various agrochemicals, such as benzoylurea (B1208200) insecticides, which function by inhibiting chitin (B13524) synthesis in insects. ontosight.ai The reactivity of this compound allows for its integration into diverse molecular frameworks, enabling the creation of a wide range of derivatives that can be screened for potential agrochemical applications. smolecule.comcymitquimica.com

The synthesis of complex ring systems is a cornerstone of medicinal chemistry, and this compound provides a scaffold for such constructions. The benzoyl chloride functionality is instrumental in building polycyclic and heterocyclic structures. A key example is the synthesis of quinazolin-2,4-dione derivatives, which are a class of fused heterocyclic compounds with a wide range of pharmaceutical applications. ekb.eg

While direct synthesis from this compound is one pathway, research also shows the use of its derivatives, such as 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride, to create even more complex analogues. ekb.eg In these syntheses, the benzoyl chloride group reacts with amines to form the core structure of the final molecule, demonstrating the utility of this functional group in constructing these important scaffolds. ekb.eg

| Reagent Class | Heterocyclic Scaffold | Role of Benzoyl Chloride Moiety |

| Diamines | Quinazolin-2,4-diones | Forms critical amide bonds during cyclization |

This table highlights the function of the benzoyl chloride group in the synthesis of important heterocyclic structures.

Polymer Chemistry and Materials Science

The distinct chemical properties of this compound also make it a significant component in the field of polymer chemistry and materials science, where it is used to create polymers with specific, engineered properties. smolecule.com

This compound can be employed in various polymerization processes to introduce specific functional groups into the polymer structure. smolecule.com Acyl chlorides, in general, are used as terminating agents in reactions like living ring-opening polymerization to cap the polymer chains with a desired functional end-group. This method allows for the synthesis of well-defined functionalized biodegradable polymers.

Furthermore, the bifunctional nature of this compound allows it to be used as a monomer or a modifying agent to create polymers with pendant acetyl groups. Introducing functionalities through the modification of existing polymers, a technique known as post-polymerization modification (PPM), is a major strategy in developing advanced materials. acs.orgnih.gov A polymer backbone containing the 4-acetylbenzoyl moiety would possess reactive sites for subsequent chemical transformations.

| Polymerization Strategy | Role of this compound | Resulting Polymer Feature |

| Chain Termination | End-capping agent | Functional end-group |

| Functional Monomer Polymerization | Monomer unit | Pendant acetyl groups along the polymer chain |

This table outlines the roles this compound can play in creating functional polymers.

The incorporation of this compound into polymer structures is a key step in developing advanced materials with tailored functionalities. acs.org The pendant acetyl (ketone) group introduced into a polymer serves as a versatile chemical handle for post-polymerization modification. acs.orgnih.gov

This ketone functionality allows for a variety of subsequent chemical reactions. For example, it can react with hydroxylamines or hydrazides to form stable oxime or hydrazone linkages, respectively. acs.orgnih.gov This enables the covalent attachment of other molecules, such as fluorophores, reporter groups, or bioactive compounds, onto the polymer backbone. acs.org This approach facilitates the creation of materials for specific applications, such as drug delivery systems where a therapeutic agent is tethered to the polymer and can be released under specific conditions. nih.gov This strategy of using a versatile chemical platform is crucial for producing materials with tunable properties for diverse scientific applications. nih.gov

Dyes and Pigments Research

This compound serves as a versatile precursor in the synthesis of various dyes and pigments. Its bifunctional nature, containing both a reactive acyl chloride and a ketone group, allows for the construction of complex molecular architectures that are essential for chromophoric and fluorophoric systems.

Synthesis of Chromophores and Fluorophores

The development of novel chromophores and fluorophores is a significant area of research, with applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. This compound can be utilized as a key building block in the synthesis of these functional π-systems. The acetyl group can participate in various condensation reactions to extend the π-conjugation, a critical factor for tuning the absorption and emission properties of the resulting dye. For instance, it can react with compounds containing active methylene (B1212753) groups to form chalcone-like structures, which are known chromophores.

Furthermore, the benzoyl chloride moiety allows for the introduction of the 4-acetylbenzoyl group onto various molecular scaffolds, including those that already possess fluorescent properties. This can lead to the creation of more complex fluorophores with tailored characteristics. The synthesis of such molecules often involves multicomponent reactions, providing a diversity-oriented approach to new functional dyes. nih.gov

Table 1: Examples of Chromophore and Fluorophore Classes Synthesizable with this compound Derivatives

| Chromophore/Fluorophore Class | Synthetic Strategy Involving this compound Moiety | Potential Application |

| Chalcones and their Analogs | Condensation of the acetyl group with aromatic aldehydes. | Dyes, Nonlinear Optical Materials |

| Heterocyclic Dyes (e.g., Pyridines, Pyrimidines) | Cyclocondensation reactions involving the acetyl group. | Fluorescent Probes, OLEDs |

| Donor-Acceptor Systems | The 4-acetylbenzoyl group can act as an electron-accepting moiety. | Solar Cells, Molecular Sensors |

Formation of Stable Complexes in Dye Chemistry

In dye chemistry, the ability to form stable complexes is crucial for applications such as textile dyeing and pigment formulation. Compounds derived from this compound are utilized in the production of dyes and pigments due to their capacity to form stable complexes. smolecule.com The ketone and the aromatic ring system can coordinate with metal ions, leading to the formation of metal-complex dyes. These complexes often exhibit enhanced properties, such as improved lightfastness, thermal stability, and wash fastness, compared to their metal-free counterparts. scielo.org.mx

The synthesis of these metal-complex dyes typically involves the reaction of a ligand derived from this compound with a metal salt. The resulting coordination complex can have a profound effect on the color and other properties of the dye.

Conjugation Chemistry and Prodrug Design

The unique reactivity of this compound makes it a valuable tool in bioconjugation and the design of prodrugs, particularly those requiring controlled release mechanisms.

Introduction of Acid-Sensitive Linkers (e.g., Hydrazone Bonds)

A significant strategy in prodrug design is the use of linkers that are stable in the bloodstream but are cleaved under the specific conditions of the target site, such as the acidic environment of tumors. nih.govijarsct.co.in this compound is instrumental in creating such systems. The acyl chloride group can react with a hydroxyl or amino group on a drug molecule, and the acetyl group's carbonyl can then be used to form an acid-sensitive hydrazone bond. researchgate.net

The formation of a hydrazone linkage involves the reaction of the ketone (introduced via this compound) with a hydrazine (B178648) derivative. libretexts.org This bond is relatively stable at physiological pH (around 7.4) but hydrolyzes in the acidic milieu of tumor microenvironments or within cellular compartments like endosomes and lysosomes (pH 5-6), releasing the active drug. researchgate.net This targeted release minimizes systemic toxicity and enhances the therapeutic efficacy of the drug.

Derivatization of Biologically Active Compounds

Derivatization is a common technique used to modify the properties of biologically active compounds, such as improving their solubility, stability, or analytical detection. The reactive nature of this compound, specifically its acyl chloride group, makes it suitable for derivatizing molecules containing nucleophilic functional groups like amines, alcohols, and phenols. ontosight.ailibretexts.orgnih.gov

By reacting with these functional groups, a 4-acetylbenzoyl moiety is introduced into the parent molecule. This can serve several purposes in the context of biologically active compounds:

Attachment of a Handle for Further Modification: The acetyl group provides a reactive site for subsequent chemical transformations, such as the formation of the aforementioned hydrazone linkers for prodrugs. researchgate.net

Enhancement of Analytical Properties: The introduction of the benzoyl group can improve the chromatographic behavior and mass spectrometric detection of polar analytes. chromatographyonline.com

Modification of Pharmacokinetic Properties: Altering the structure of a biologically active compound can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Research Findings on the Derivatization of Biologically Active Compounds

| Biologically Active Compound | Derivatization Strategy | Purpose of Derivatization | Reference |

| Paclitaxel | Esterification with this compound followed by hydrazone formation. | Creation of an acid-sensitive prodrug for targeted cancer therapy. | researchgate.net |

| Zosuquidar | Esterification with this compound to introduce a carbonyl group for linker attachment. | Development of a prodrug to overcome multidrug resistance in cancer. | researchgate.net |

| Various Neurochemicals | Derivatization with benzoyl chloride to improve detection by LC-MS/MS. | Targeted metabolomics and quantitative analysis in biological samples. | nih.govnih.gov |

Specialized Synthetic Applications

Beyond its roles in dye chemistry and prodrug design, this compound is a valuable reagent in a variety of other specialized synthetic applications. Its bifunctionality allows for its participation in a wide array of organic reactions.

The acyl chloride group readily undergoes nucleophilic acyl substitution with a broad range of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively. smolecule.com It can also participate in Friedel-Crafts acylation reactions to introduce the 4-acetylbenzoyl group onto other aromatic rings. The ketone functionality can be reduced to an alcohol, undergo Grignard reactions to form tertiary alcohols, or participate in various condensation and coupling reactions. smolecule.com This diverse reactivity makes it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. smolecule.comatamanchemicals.com

N-Acylation of N-Heteroarenes

The introduction of an acyl group onto a nitrogen atom within a heterocyclic ring system, known as N-acylation, is a fundamental transformation in organic synthesis, often utilized in the production of pharmaceuticals and agrochemicals. rsc.org While the direct use of this compound for the N-acylation of heteroarenes such as indoles, pyrroles, and pyrazoles is not extensively detailed in readily available literature, the general principles of N-acylation with similar acyl chlorides, like benzoyl chloride, are well-established and can be extrapolated.

The N-acylation of heterocycles is often challenging due to the potential for multiple reactive sites, for instance, the C3 position in indoles is also susceptible to acylation. nih.gov The selective N-acylation typically requires the use of a base to deprotonate the N-H bond, thereby increasing the nucleophilicity of the nitrogen atom. nih.govclockss.org Common bases employed for this purpose include sodium hydride, potassium carbonate, or cesium carbonate. nih.gov The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758), acetonitrile (B52724), or dimethylformamide being frequently used. scispace.com

In a typical reaction, the N-heteroarene is treated with a suitable base, followed by the addition of the acyl chloride. The reaction of an N-heterocyclic anion with an acyl chloride, such as this compound, would proceed via a nucleophilic acyl substitution mechanism. The reaction of imidazole (B134444) with acyl chlorides, for instance, has been shown to proceed smoothly in dichloromethane to yield the corresponding N-acylimidazole. scispace.com Similar reactivity would be expected with this compound, yielding N-(4-acetylbenzoyl) substituted heteroarenes.

A hypothetical reaction scheme for the N-acylation of various N-heteroarenes with this compound is presented below. The conditions are based on general procedures for N-acylation. nih.govscispace.com

Table 1: Hypothetical N-Acylation of N-Heteroarenes with this compound

| N-Heteroarene | Base | Solvent | Product | Hypothetical Yield (%) |

| Indole | NaH | THF | 1-(4-Acetylbenzoyl)indole | 85 |

| Pyrrole | K₂CO₃ | Acetonitrile | 1-(4-Acetylbenzoyl)pyrrole | 78 |

| Imidazole | Et₃N | Dichloromethane | 1-(4-Acetylbenzoyl)imidazole | 90 |

| Pyrazole | Cs₂CO₃ | DMF | 1-(4-Acetylbenzoyl)pyrazole | 82 |

Preparation of Acylated Carbohydrate Derivatives

The selective acylation of hydroxyl groups in carbohydrates is a cornerstone of glycoscience, enabling the synthesis of complex oligosaccharides and glycoconjugates. nih.gov Acyl groups, such as the 4-acetylbenzoyl group, can serve as protecting groups, influencing the stereochemical outcome of glycosylation reactions. nih.gov While specific examples of using this compound for carbohydrate acylation are not prevalent in the literature, the principles of carbohydrate acylation with other benzoyl chlorides are well-documented. researchgate.netacs.org

The reaction involves the treatment of a carbohydrate with the acyl chloride in the presence of a base, typically pyridine (B92270) or triethylamine, in an aprotic solvent. pressbooks.pub The base neutralizes the hydrochloric acid that is formed as a byproduct. pressbooks.pub The regioselectivity of the acylation can be influenced by various factors, including the reactivity of the different hydroxyl groups on the carbohydrate, the reaction conditions, and the steric and electronic properties of the acylating agent.

The 4-acetylbenzoyl group, being an ester, can act as a participating neighboring group in glycosylation reactions, which typically leads to the formation of 1,2-trans-glycosidic linkages. nih.gov This directing effect is a powerful tool for achieving stereocontrol in the synthesis of oligosaccharides. The acetyl group on the benzoyl ring could potentially be used for further chemical modification after the primary synthesis is complete.

Below is a table illustrating the hypothetical selective acylation of a generic monosaccharide, methyl α-D-glucopyranoside, at the primary 6-OH position using this compound.

Table 2: Hypothetical Selective 6-O-Acylation of Methyl α-D-glucopyranoside

| Substrate | Acylating Agent | Solvent | Base | Product | Hypothetical Yield (%) |

| Methyl α-D-glucopyranoside | This compound | Dichloromethane | Pyridine | Methyl 6-O-(4-acetylbenzoyl)-α-D-glucopyranoside | 75 |

Role in Lewis Base Catalyzed Dehydroxyhalogenations

The dehydroxyhalogenation of alcohols is a fundamental transformation that converts an alcohol into an alkyl halide. This reaction typically proceeds via activation of the hydroxyl group to make it a better leaving group. While there is no direct evidence in the searched literature for the use of this compound in Lewis base-catalyzed dehydroxyhalogenations, one can speculate on its potential role based on established mechanisms.

In a related context, acyl chlorides are known to react with alcohols to form esters. libretexts.org In the presence of a Lewis base and a halide source, it is conceivable that a catalytic cycle for dehydroxyhalogenation could be established. A Lewis base could activate the acyl chloride, making it more susceptible to nucleophilic attack by the alcohol. The resulting intermediate could then undergo substitution by a halide ion.

However, it is important to note that this is a hypothetical application. The deoxygenation of alcohols is a well-known process, with various established methods available. google.com The potential utility of this compound in such a transformation would depend on its ability to efficiently participate in a catalytic cycle and offer advantages over existing methodologies. Further research would be required to validate this potential application.

Analytical and Spectroscopic Characterization in Research of 4 Acetylbenzoyl Chloride

Chromatographic Methodologies

Chromatography is a fundamental tool for separating and analyzing chemical mixtures. In the context of 4-acetylbenzoyl chloride, both gas and liquid chromatography are employed to ensure the quality of the compound and to study its reaction kinetics.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

In research settings, GC is also invaluable for monitoring the progress of reactions involving this compound. For instance, in acylation reactions, GC can be used to track the consumption of the starting material and the formation of the desired product over time. arkat-usa.org This real-time analysis helps in optimizing reaction conditions such as temperature and reaction time to maximize yield and minimize the formation of byproducts. orgsyn.orgacs.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for quantitative purposes. bldpharm.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. japsonline.com Due to its reactive nature, this compound is often derivatized before analysis or analyzed rapidly. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. scirp.org

HPLC methods are developed and validated to ensure their accuracy, precision, linearity, and sensitivity for quantifying this compound. jocpr.com A UV detector is commonly employed, as the aromatic ring and carbonyl groups in the molecule absorb ultraviolet light. jocpr.com By comparing the peak area of the sample to that of a known standard, the exact concentration of this compound can be determined. japsonline.com This is critical for applications where precise stoichiometry is required.

Table 1: HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Value |

| Column | Waters X Bridge C18 (250 x 4.6 mm, 3.5 µm) |

| Mobile Phase | 10mM Ammonium (B1175870) acetate (B1210297) (pH 5.5) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

| Retention Time | 13.7 min (for Benzyl (B1604629) chloride) |

| Note: This table presents typical parameters for a related compound, benzyl chloride, which can be adapted for this compound analysis. jocpr.com |

Coupled Techniques (GC-MS, LC-MS/MS) for Identification and Quantification

For unambiguous identification and sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. rsc.organalytice.com As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. hmdb.ca This is particularly useful for confirming the structure of this compound and identifying any impurities present in the sample. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of complex mixtures. nih.gov After separation by HPLC, the analyte is ionized and enters the mass spectrometer. In tandem MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. chromatographyonline.com This technique, often using multiple reaction monitoring (MRM), is highly specific and can quantify trace levels of compounds in complex matrices. nih.gov Derivatization with agents like benzoyl chloride itself can be used to improve the chromatographic and mass spectrometric properties of analytes in complex samples. nih.govchromatographyonline.com

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. bldpharm.comrsc.org When a sample is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds. spectroscopyonline.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of two distinct carbonyl groups, the acetyl ketone and the acyl chloride, is a key feature. The acyl chloride C=O stretching vibration typically appears at a higher wavenumber (around 1770 cm⁻¹) compared to the ketone C=O stretch (around 1680 cm⁻¹). vulcanchem.com Additionally, C-H stretching vibrations from the aromatic ring and the methyl group, as well as C-C in-ring stretching vibrations, will be present. libretexts.orglibretexts.org The C-Cl stretch is also expected to be observed in the fingerprint region. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Acyl Chloride | C=O Stretch | 1770 - 1740 |

| Ketone | C=O Stretch | ~1680 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1585 |

| Methyl Group | C-H Stretch | 3000 - 2850 |

| Note: These are approximate ranges and the exact positions can vary. orgsyn.orgvulcanchem.comlibretexts.orglibretexts.org |

Time-Resolved Infrared (TRIR) Spectroscopy for Reaction Intermediate Detection

Time-resolved infrared (TRIR) spectroscopy is an advanced technique used to study the dynamics of chemical reactions and identify short-lived reaction intermediates. unipr.itcatalysis.blog By using a pump-probe setup, where a laser pulse initiates a reaction (pump) and a subsequent IR pulse probes the vibrational spectrum at a specific time delay, the evolution of transient species can be monitored on timescales from nanoseconds to milliseconds. uzh.chescholarship.org

In the context of research involving this compound, TRIR could be employed to study its photochemical reactions or its role in rapid acylation processes. For example, if this compound were involved in a light-induced reaction, TRIR could help to identify and characterize the structure of electronically excited states or transient radical species. researchgate.net This provides invaluable mechanistic insights into how the reaction proceeds, revealing the structures of fleeting intermediates that are not observable by conventional spectroscopic methods. unipr.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, various NMR experiments are employed to map out its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is a powerful method for determining the structure of organic molecules by identifying the chemical environments of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum provides definitive confirmation of its molecular structure.